5-fluoro-8-methoxy-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
457628-16-9 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-8-methoxy-2H-chromene |
InChI |
InChI=1S/C10H9FO2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
OXYMXKWYYJNHHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 8 Methoxy 2h Chromene and Analogues
General Synthetic Strategies for 2H-Chromenes
The construction of the 2H-chromene ring is a well-explored area of synthetic organic chemistry. unacademy.com These methods often involve the reaction of a salicylaldehyde (B1680747) derivative with a two-carbon synthon to form the dihydropyran ring.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like chromenes in a single synthetic operation. frontiersin.org A common MCR for the synthesis of 2-amino-4H-chromenes involves the condensation of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile), and a C-H acid or another nucleophile. frontiersin.org While this directly yields 4H-chromene derivatives, modifications and subsequent reactions can lead to the 2H-chromene scaffold.
A pertinent example is the reaction of a salicylaldehyde with an appropriate aromatic aldehyde and malononitrile (B47326) under microwave irradiation, which has been used to produce various substituted benzo[f]chromene derivatives. beilstein-journals.org Although this example leads to a more complex fused system, the underlying principle of condensing a salicylaldehyde with a component that provides the C2 and C3 atoms of the chromene ring is a cornerstone of chromene synthesis.
The Petasis reaction, a three-component reaction of a salicylaldehyde, an amine, and a vinylboronic acid, provides a direct route to 2-substituted-2H-chromenes. clockss.orgnih.gov The reaction proceeds through the formation of an intermediate that undergoes cyclization with the elimination of the amine to yield the 2H-chromene. clockss.org This method is notable for its mild conditions and tolerance of various functional groups.
| Reaction | Reactants | Key Features | Reference |
| General MCR | Salicylaldehyde, Active Methylene Compound, Nucleophile | One-pot synthesis, high atom economy | frontiersin.org |
| Petasis Reaction | Salicylaldehyde, Amine, Vinylboronic Acid | Direct synthesis of 2-substituted-2H-chromenes, mild conditions | clockss.orgnih.gov |
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Catalyst-free and green chemistry protocols for 2H-chromene synthesis often utilize microwave irradiation or aqueous reaction media to minimize the use of hazardous solvents and catalysts. mychemblog.com
Microwave-assisted organic synthesis has been shown to accelerate the synthesis of chromene derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. mychemblog.comsynarchive.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. msu.edu
Microwave irradiation has been successfully employed in the synthesis of various chromene derivatives, including those bearing phenylthiazolidinone moieties, through one-pot three-component reactions. synarchive.com This technique significantly reduces reaction times and can improve yields.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool in chromene synthesis. For instance, the reaction of salicylaldehydes with α,β-unsaturated compounds, often catalyzed by amines like DABCO (1,4-diazabicyclo[2.2.2]octane), can proceed via a Baylis-Hillman-type reaction followed by intramolecular cyclization to afford 2H-chromenes. mychemblog.comgoogle.com
| Method | Key Features | Catalyst/Conditions | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Microwave irradiation | mychemblog.comsynarchive.com |
| Organocatalysis (Baylis-Hillman type) | Metal-free, formation of C-C bond | Amines (e.g., DABCO) | mychemblog.comgoogle.com |
Specific Synthetic Approaches for Fluorinated Chromenes
The synthesis of fluorinated chromenes, including the target molecule 5-fluoro-8-methoxy-2H-chromene, generally requires methods for the selective introduction of fluorine onto the chromene scaffold or the use of pre-fluorinated starting materials.
Direct selective C-H fluorination of a pre-formed 8-methoxy-2H-chromene at the C5 position represents a significant challenge due to the multiple reactive sites on the electron-rich aromatic ring. While methods for the direct fluorination of complex molecules are advancing, they often lack the required regioselectivity.
A more viable strategy involves starting with a phenol (B47542) that already contains the desired fluorine and methoxy (B1213986) substitution pattern. For the synthesis of this compound, a suitable precursor would be 2-hydroxy-4-fluoro-5-methoxybenzaldehyde . The synthesis of this key intermediate can be approached through the ortho-formylation of 2-fluoro-5-methoxyphenol . Several classical formylation reactions could be employed, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions, although the regioselectivity would need to be carefully controlled. wikipedia.orgwikipedia.org The directing effects of the hydroxyl, fluoro, and methoxy groups would play a crucial role in determining the position of the incoming formyl group.
Once the salicylaldehyde precursor is obtained, the 2H-chromene ring can be constructed using the general methods described above. A particularly effective method is the Wittig reaction between the salicylaldehyde and a vinylphosphonium salt, which has been shown to produce 2H-chromenes in good yields. wikipedia.org
Proposed Synthetic Route for this compound:
Ortho-formylation of 2-fluoro-5-methoxyphenol: This step would yield the key intermediate, 2-hydroxy-4-fluoro-5-methoxybenzaldehyde. The choice of formylation method (e.g., Duff reaction, Reimer-Tiemann reaction) would be critical to ensure the aldehyde is introduced at the position ortho to the hydroxyl group. wikipedia.orgwikipedia.org
Wittig reaction: The synthesized salicylaldehyde would then be reacted with a vinylphosphonium salt, such as vinyltriphenylphosphonium bromide, in the presence of a base to construct the 2H-chromene ring. wikipedia.org
While not directly applicable to the synthesis of the aromatic this compound, research into the synthesis of chiral fluoro-containing polyhydro-2H-chromenes provides valuable insights into the formation of fluorinated chromane (B1220400) skeletons. A one-step synthesis of chiral 4-fluoropolyhydro-2H-chromenes has been developed through the reaction of monoterpenoid alcohols with aldehydes using a BF₃·Et₂O/H₂O system, which acts as both a catalyst and a fluorine source. beilstein-journals.org This reaction proceeds in good yields and demonstrates the feasibility of incorporating a fluorine atom during the cyclization process. beilstein-journals.org
Strategies for Introducing Methoxy Groups into Chromene Systems
The introduction of a methoxy group, particularly at the C-8 position of a 2H-chromene, is a critical step that is typically accomplished through precursor synthesis rather than direct functionalization of the chromene ring. The electronic properties of the benzene (B151609) ring fused to the pyran system dictate the regioselectivity of electrophilic aromatic substitution, making direct late-stage methoxylation challenging and often unselective.
The regioselective synthesis of 8-methoxy-2H-chromene derivatives is most reliably achieved by utilizing a starting material that already contains a methoxy group at the position that will become C-8 in the final product. The key precursor for this strategy is a 2-hydroxy-3-methoxybenzaldehyde (B140153) derivative. In the context of the target molecule, 2-hydroxy-3-methoxy-5-fluorobenzaldehyde serves as the ideal starting block.
The synthesis of this precursor ensures that the methoxy group is precisely located. The hydroxyl group at C-2 and the aldehyde at C-1 are essential for the subsequent cyclization to form the pyran ring, while the methoxy group at C-3 directly translates to the C-8 position of the resulting 2H-chromene. This precursor-based approach circumvents the challenges of controlling regioselectivity in electrophilic substitution reactions on a pre-formed, functionalized chromene ring.
An alternative and robust pathway to 2H-chromenes involves the use of a chroman-4-one intermediate. Chroman-4-ones are structurally related to chromenes but possess a carbonyl group at the C-4 position and lack the C3-C4 double bond. This scaffold is generally stable under a variety of reaction conditions, offering a strategic advantage for preventing unwanted pyran ring-opening reactions that can occur with chromones under certain nucleophilic or harsh basic conditions. iaamonline.orgorganic-chemistry.org
The synthesis of This compound via a chromanone intermediate would proceed in three main stages:
Synthesis of the Chroman-4-one: A substituted 2'-hydroxyacetophenone (B8834) (in this case, 2'-hydroxy-5'-fluoro-3'-methoxyacetophenone) undergoes a base-promoted aldol (B89426) condensation with an aldehyde, followed by an intramolecular oxa-Michael addition to form the corresponding 2-substituted-5-fluoro-8-methoxy-chroman-4-one. organic-chemistry.org If an unsubstituted 2H-chromene is desired, the reaction can be performed with formaldehyde (B43269) or a synthetic equivalent.
Reduction of the Carbonyl Group: The ketone at the C-4 position of the chroman-4-one is selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). iaamonline.org This reaction yields a stable 5-fluoro-8-methoxy-chroman-4-ol intermediate. The stability of the saturated pyran ring under these reductive conditions is high, preventing cleavage.
Dehydration to Form the 2H-Chromene: The final step is the acid-catalyzed dehydration of the chroman-4-ol. This elimination reaction introduces the double bond between C-3 and C-4, affording the desired 2H-chromene ring system. mychemblog.com
This multi-step approach, which proceeds through a stable, saturated heterocyclic intermediate, provides a controlled and reliable method for constructing the 2H-chromene core while avoiding the potential for ring-opening side reactions.
Convergent and Divergent Synthetic Pathways to this compound Precursors
A plausible route begins with the commercially available 4-fluoro-2-methoxyphenol . sigmaaldrich.com The formylation of this phenol is expected to occur exclusively at the position ortho to the powerful activating hydroxyl group. Standard formylation methods include:
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (glyceroboric acid) to introduce the aldehyde group. It is known to favor ortho-formylation of phenols. wikipedia.orguni.edu
Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile, which preferentially reacts at the ortho position of the phenoxide. wikipedia.orglscollege.ac.in
Magnesium Chloride-Mediated Formylation: A highly regioselective method that utilizes paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine, yielding salicylaldehydes in high yields. mdma.chorgsyn.org
The directing effects of the hydroxyl and methoxy groups are additive, strongly favoring electrophilic attack at the C-2 position (ortho to -OH and para to -OCH₃), thus ensuring the regioselective formation of the desired salicylaldehyde precursor.
| Ortho-Formylation Method | Reagents | Key Features |
| Duff Reaction | Hexamethylenetetramine, glyceroboric acid, glycerol | Anhydrous conditions; favors ortho-substitution. wikipedia.orguni.edu |
| Reimer-Tiemann Reaction | CHCl₃, NaOH or KOH | Involves dichlorocarbene intermediate; ortho-selective. wikipedia.orglscollege.ac.in |
| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Et₃N | High regioselectivity for ortho position; mild conditions. mdma.chorgsyn.org |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Effective for electron-rich aromatics; forms Vilsmeier reagent. mychemblog.comnrochemistry.com |
The other key components in many chromene syntheses are active methylene compounds, which provide the remaining carbon atoms (C-3 and C-4) for the pyran ring. These include malononitrile, ethyl cyanoacetate, or β-keto esters, which are deprotonated under basic conditions to form a nucleophilic enolate.
With the functionalized salicylaldehyde precursor in hand, the final construction of the 2H-chromene ring can be accomplished through several reliable transformations. These methods typically involve a condensation reaction followed by an intramolecular cyclization.
One common approach is the Knoevenagel condensation of the salicylaldehyde with an active methylene compound, catalyzed by a base such as piperidine (B6355638) or potassium carbonate. irphouse.com The resulting intermediate undergoes an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the activated double bond. Subsequent elimination of a suitable leaving group or dehydration furnishes the 2H-chromene ring.
A powerful convergent strategy involves a one-pot, multi-step cascade reaction. For example, a formal [3+3] cycloaddition can be achieved through a sequence of a palladium-catalyzed Stille coupling (to form a vinyl intermediate), followed by a polar additive-promoted enolization and a final thermal oxa-6π electrocyclization to yield the 2H-chromene. wikipedia.orgchemistrysteps.com This approach efficiently assembles the core structure from two complex fragments in a single operation.
| Reaction Type | Reactants with Salicylaldehyde | Catalyst/Conditions | Product Type |
| Knoevenagel/Oxa-Michael | Malononitrile, Ethyl Cyanoacetate | Piperidine, K₂CO₃ | 3-Cyano/Carbethoxy-2H-chromenes irphouse.com |
| Domino Oxa-Michael/Aldol | α,β-Unsaturated Ketones | Organocatalysts (e.g., Proline) | 3,4-Disubstituted 2H-chromenes |
| Petasis Reaction | Vinylboronic Acids, Amines | Heat | 2-Substituted 2H-chromenes |
| [3+3] Cascade Cycloaddition | Bromoquinone, Vinyl Stannane | Pd(PPh₃)₄, HMPA | Substituted 2H-chromenes wikipedia.orgchemistrysteps.com |
These diverse synthetic methodologies provide a robust toolkit for the targeted synthesis of this compound and its analogues, allowing for precise control over the substitution pattern and efficient construction of the heterocyclic core.
Mechanisms of Biological Activity and Molecular Interactions of 5 Fluoro 8 Methoxy 2h Chromene Analogues
Investigation of Molecular Targets and Pathways
The biological activities of chromene derivatives are initiated by their interaction with specific molecular targets. These interactions can trigger signaling cascades that influence cellular fate. Research has focused on identifying these primary targets, including enzymes, cell surface receptors, and intracellular proteins, to elucidate the precise mechanisms of action.
The ability of chromene analogues to inhibit specific enzymes is a key aspect of their therapeutic activity. Kinases, in particular, have been identified as significant targets.
Certain novel chromene derivatives fused with an imidazo[1,2-a]pyridine nucleus have demonstrated notable inhibitory activity against c-Src kinase. researchgate.net In one study, the chromene derivative designated as compound 5 showed dominant c-Src inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.184 μM, compared to a structurally similar analogue, compound 9 , which had an IC50 of 0.288 μM. researchgate.net This inhibition of a critical kinase highlights a direct mechanism through which these compounds can interfere with cancer cell signaling pathways.
| Compound | Target Enzyme | IC50 (μM) |
| Chromene Derivative 5 | c-Src Kinase | 0.184 |
| Chromene Derivative 9 | c-Src Kinase | 0.288 |
This table displays the half-maximal inhibitory concentration (IC50) of two novel chromene derivatives against the c-Src kinase enzyme, indicating their potential as kinase inhibitors.
Chromene analogues have been extensively studied for their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a G protein-coupled receptor involved in various neurological processes. wikipedia.org
A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines were evaluated for their 5-HT1A receptor antagonist activity. nih.gov Radioligand binding assays confirmed that these compounds have a high affinity for the rat hippocampal 5-HT1A receptor. nih.gov Notably, a C6-fluoro analog within this series demonstrated extremely potent affinity (Ki = 0.22 nM) and antagonism (EC50 = 13 nM) for the human 5-HT1A receptor. nih.gov
Further studies on coumarin (B35378) derivatives, which share the chromene core, have identified several compounds with high affinity for the 5-HT1A receptor. mdpi.comresearchgate.net For instance, compounds featuring a methoxyphenylpiperazine moiety linked to a 2H-chromen-2-one core showed Ki values in the nanomolar range. mdpi.com Specifically, derivatives such as 5 (Ki = 90 nM) and 7 (Ki = 90 nM) demonstrated significant affinity. mdpi.com The position of substituents on the chromene ring and the phenylpiperazine moiety was found to be critical for binding affinity. nih.govmdpi.com For example, shifting a methoxy (B1213986) group from the meta to the ortho position on the phenyl ring resulted in a nearly 20-fold increase in affinity for the 5-HT1A receptor. mdpi.com
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| C6-fluoro chroman analog | 5-HT1A | 0.22 | Antagonist (EC50 = 13 nM) nih.gov |
| Compound 5 | 5-HT1A | 90 | Not specified |
| Compound 7 | 5-HT1A | 90 | Not specified |
| Compound 10 | 5-HT1A | 87 | Not specified |
| Compound 11 | 5-HT1A | 96 | Antagonist (IC50 = 43 nM) mdpi.com |
This table summarizes the binding affinities (Ki) and functional activities of various chromene and chroman analogues at the 5-HT1A receptor, demonstrating their potential as modulators of the serotonergic system.
Beyond enzymes and receptors, chromene analogues interact with other crucial intracellular proteins, such as those involved in apoptosis and cell structure.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. nih.gov Studies have shown that cytotoxic chromene derivatives can downregulate the anti-apoptotic protein Bcl-2. researchgate.net This downregulation shifts the cellular balance towards apoptosis, contributing to the anticancer effects of these compounds. The ability of chromene analogues to increase the Bax/Bcl-2 ratio is a key indicator of their pro-apoptotic potential. researchgate.net
Tubulin, the protein subunit of microtubules, is another important target for anticancer drugs. Aryl-substituted derivatives of 3-amino-1H-benzo[f]chromene-2-carbonitrile have been shown to induce cell cycle arrest and apoptosis through the dual inhibition of topoisomerases and tubulin. nih.gov In silico analysis has further supported these findings, revealing that certain novel chromene variants likely bind to the colchicine binding site in β-tubulin, thereby disrupting microtubule dynamics. researchgate.net
Cellular and Subcellular Mechanisms of Action
The molecular interactions of chromene analogues translate into observable effects at the cellular and subcellular levels. These mechanisms often involve the disruption of the cancer cell life cycle and the activation of programmed cell death pathways.
Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest. Chromene analogues have demonstrated the ability to halt cell cycle progression at various phases.
For example, a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were analyzed for their effect on the cell cycle in the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Several of these compounds caused an accumulation of treated cells in the S phase, while one derivative with a meta-chlorine substitution (compound 4c ) led to arrest in the S-G2/M phases. nih.gov Similarly, another promising chromene derivative (compound 5 ) was found to arrest the HepG2 liver cancer cell cycle at the S phase. researchgate.net In contrast, other structurally similar chromene analogues have been shown to induce cell cycle arrest at the G1/G0 or S and G2 phases in colorectal cancer cells, indicating that the specific cellular context and molecular structure of the compound determine the precise outcome. researchgate.net
| Chromene Analogue | Cell Line | Effect on Cell Cycle |
| 4a, 4d-4f | MDA-MB-231 (Breast Cancer) | Arrest in S phase nih.gov |
| 4c | MDA-MB-231 (Breast Cancer) | Arrest in S-G2/M phases nih.gov |
| 5 | HepG2 (Liver Cancer) | Arrest in S phase researchgate.net |
| 2a | HCT116 (Colorectal Cancer) | Arrest in G1/G0 phase researchgate.net |
| 2c | HCT116 (Colorectal Cancer) | Arrest in S and G2 phases researchgate.net |
This table illustrates the varied effects of different chromene analogues on cell cycle progression in several human cancer cell lines.
Inducing apoptosis, or programmed cell death, is a primary strategy for cancer treatment. nih.gov Chromene analogues have been shown to be potent inducers of apoptosis through multiple subcellular mechanisms.
The apoptotic process involves a cascade of events, often mediated by enzymes called caspases. nih.gov Treatment with chromene derivatives has been shown to activate initiator caspases (like caspase-9) and effector caspases (like caspase-3 and caspase-7). nih.govresearchgate.net For instance, the cytotoxic effects of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles in breast cancer xenografts were linked to the triggering of apoptosis, as demonstrated by caspase 3/7 activation. nih.gov
These compounds often initiate apoptosis via the intrinsic, or mitochondrial, pathway. This is characterized by an increase in mitochondrial superoxide levels and a decrease in the mitochondrial membrane potential. nih.gov The subsequent activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 ultimately leads to cell death. researchgate.net In studies on the K562 cell line, a model for chronic myeloid leukemia, a chromene derivative known as 4-Clpgc was found to be a potent inducer of apoptosis, with morphological changes and phosphatidylserine translocation confirming this pathway. nih.gov One highly active chromene compound induced a 29-fold increase in the total number of apoptotic cells, indicating potent pre-G1 apoptosis. researchgate.net
Influence on Inflammatory and Immune Responses (e.g., NF-kB, TNFα)
Chromene derivatives have been identified as a significant class of compounds with the potential to modulate inflammatory and immune responses. Research into their mechanisms of action has highlighted their ability to interfere with key signaling pathways and the production of pro-inflammatory mediators. The core chromene structure can be strategically substituted to enhance its anti-inflammatory effects, notably by targeting molecules like Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in the inflammatory cascade.
The substitution pattern on the chromene ring plays a crucial role in its ability to block TNFα production in response to inflammatory stimuli rjptonline.org. For instance, studies have shown that the presence of a methoxy group at the C-7 position of the chromene nucleus is a key feature for potent TNFα inhibition rjptonline.org. One example is the compound 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene, which has demonstrated significant activity against TNFα production rjptonline.org. This indicates that the electronic and steric properties conferred by the methoxy group are vital for the molecule's interaction with biological targets in the inflammatory pathway.
Furthermore, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6) nih.gov. Although direct evidence for the action of 5-fluoro-8-methoxy-2H-chromene on the NF-kB pathway is still emerging, the modulation of TNFα and upstream signals like TLR4 strongly suggests a potential influence on this central regulator of inflammation. The chromene pharmacophore is recognized as a novel template for selective COX-2 inhibitors, which are a cornerstone in the treatment of inflammation rjptonline.org.
Table 1: Anti-inflammatory Activity of Selected Chromene Analogues
| Compound | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene | TNFα Production | Potent Blocker | rjptonline.org |
| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | TLR4/MAPK Pathway | Downregulation of NO, IL-6, and TNF-α expression | nih.gov |
Specific Modulatory Effects of Fluorine and Methoxy Groups on Biological Mechanisms
The biological activity of a chromene analogue is significantly influenced by the nature and position of its substituents. The fluorine atom and the methoxy group are two key functional groups that medicinal chemists frequently employ to fine-tune the pharmacological profile of a lead compound. Their specific electronic and steric properties can profoundly impact target affinity, metabolic stability, potency, and selectivity.
Fluorine's Role in Enhancing Target Affinity and Metabolic Stability
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to optimize its properties. nih.govresearchgate.netnih.gov The small size of the fluorine atom (van der Waals radius of 1.47 Å) allows it to act as a bioisostere for a hydrogen atom, often without causing significant steric hindrance researchgate.netresearchgate.net. However, its high electronegativity imparts unique properties to the carbon-fluorine (C-F) bond and the molecule as a whole.
One of the primary benefits of fluorination is the enhancement of metabolic stability. The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family researchgate.net. By strategically placing a fluorine atom at a metabolically labile site on the chromene scaffold, the rate of oxidative metabolism can be significantly reduced, thereby increasing the compound's half-life and bioavailability researchgate.netbohrium.com.
Table 2: Effects of Fluorine Substitution on Drug Properties
| Property | Effect of Fluorination | Underlying Mechanism | References |
|---|---|---|---|
| Metabolic Stability | Increased | High C-F bond strength blocks metabolic oxidation | researchgate.netresearchgate.netbohrium.com |
| Target Affinity | Enhanced | Favorable electrostatic interactions, altered pKa, potential for hydrogen bonding | nih.govnih.govbohrium.com |
| Physicochemical Properties | Modulated | Changes in lipophilicity and basicity | nih.govbohrium.com |
| Molecular Conformation | Altered | Electronegativity and size of fluorine can influence preferred conformation | bohrium.com |
Methoxy Group Contributions to Biological Potency and Selectivity
The methoxy (-OCH3) group is another prevalent substituent in medicinal chemistry, frequently found in natural products and synthetic drugs nih.gov. Its presence on the chromene ring can significantly contribute to the molecule's biological potency and selectivity through a combination of electronic and steric effects.
The methoxy group can influence a molecule's interaction with its biological target by acting as a hydrogen bond acceptor via its oxygen atom rsc.org. This ability to form hydrogen bonds can be critical for anchoring the ligand in the correct orientation within the binding pocket of a receptor or enzyme. Structure-activity relationship (SAR) analyses of various chromene and thiochromene derivatives have consistently shown that the presence of methoxy groups can enhance biological activities, including antifungal and antibacterial potency rsc.org. For example, in a series of thiochromene analogues, the methoxy substituent on one compound contributed to its enhanced antibacterial activity rsc.org.
Moreover, the methoxy group can modulate the electronic properties of the aromatic ring to which it is attached. It is an electron-donating group, which can influence the reactivity and binding characteristics of the entire molecule. This electronic modulation can be crucial for achieving selectivity for a specific biological target over others. In the context of anti-inflammatory activity, the methoxy group at certain positions on the chromene scaffold has been shown to be a potent blocker of TNFα production, highlighting its importance for potency in this specific biological effect rjptonline.org. The strategic placement of methoxy groups is therefore a key consideration in the design of chromene analogues with optimized potency and a desirable selectivity profile nih.gov.
Computational and Theoretical Investigations of 5 Fluoro 8 Methoxy 2h Chromene
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as a chromene derivative, might interact with a biological target, typically a protein or enzyme.
In hypothetical docking studies involving 5-fluoro-8-methoxy-2H-chromene, the molecule would be placed into the binding site of a target protein. The simulation would then explore various binding poses, calculating the binding energy for each. Analysis of the most favorable poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding site. The fluorine and methoxy (B1213986) groups on the chromene scaffold would be of particular interest, as they can significantly influence the binding affinity and selectivity.
A hypothetical analysis might reveal the following types of interactions:
Hydrogen Bonding: The oxygen atom of the methoxy group or the chromene ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic rings of the chromene structure would likely engage in hydrophobic interactions with nonpolar residues of the protein.
Halogen Bonding: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the binding pocket.
These interactions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, a virtual screening approach could be used to identify potential protein targets for this compound. This would involve docking the compound against a large database of protein structures to find those with the highest predicted binding affinity. This can help in identifying new therapeutic applications for the compound.
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable insights into the reactivity, stability, and spectroscopic properties of a compound like this compound.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve calculating the energies of different possible spatial arrangements of its atoms. This would help in identifying the most stable, low-energy conformations. An energetic landscape plot could be generated to visualize the relative energies of different conformers and the energy barriers between them. The presence of the fluorine and methoxy substituents would likely influence the preferred conformation of the molecule.
Quantum chemical calculations can be used to predict the reactivity and stability of this compound. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can estimate the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, can also highlight reactive sites on the molecule. These calculations would provide insights into the chemical behavior of the compound and its potential metabolic fate.
Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. An MD simulation of a this compound-protein complex would involve simulating the movements of all atoms in the system over a period of time, typically nanoseconds to microseconds. This would provide a more realistic model of the binding process, allowing for the observation of conformational changes in both the ligand and the protein upon binding. MD simulations can also be used to calculate the binding free energy with greater accuracy than docking methods alone.
Assessment of Complex Stability and Flexibility
The stability and flexibility of a ligand-receptor complex are critical determinants of a drug's efficacy and specificity. Molecular dynamics (MD) simulations are a powerful computational tool used to assess these characteristics. By simulating the atomic-level movements of the complex over time, researchers can gain a detailed understanding of its dynamic behavior. These simulations can reveal the conformational changes that occur upon ligand binding and the stability of the interactions that hold the complex together.
Time-Dependent Interaction Profiling
Understanding how the interactions between a ligand and its target protein evolve over time is crucial for predicting binding affinity and residence time, both of which are important for a drug's pharmacological effect. Time-dependent interaction profiling, often analyzed from molecular dynamics simulation trajectories, provides a detailed view of the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are formed, maintained, or broken over time.
In Silico Evaluation of Pharmacokinetic Parameters
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its potential for clinical success. scielo.brscielo.br In silico tools provide a rapid and cost-effective means of predicting these properties early in the drug discovery process. researchgate.netbiorxiv.org For chromene derivatives, several computational studies have been conducted to evaluate their ADME properties.
While specific data for this compound is limited, studies on related benzo[f]chromene and other 2H-chromene derivatives have shown that these scaffolds generally exhibit favorable ADME characteristics, suggesting high bioavailability and good membrane penetration. nih.gov For instance, a study on novel 2H-chromene derivatives indicated excellent oral bioavailability, high intestinal absorption, and favorable Caco-2 permeability. ijpsjournal.com These compounds also showed moderate distribution in body tissues and balanced plasma protein binding. ijpsjournal.com
The drug-likeness of a compound can be assessed using criteria such as Lipinski's rule of five. scielo.brscielo.br Computational models predict whether a compound is likely to be an inhibitor or substrate of important metabolic enzymes like the cytochrome P450 family, which is crucial for predicting drug-drug interactions and metabolic stability.
Below is a table summarizing the predicted pharmacokinetic parameters for a series of related chromene derivatives from computational studies.
| Parameter | Predicted Value/Characteristic | Significance |
| Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. ijpsjournal.com |
| Caco-2 Permeability | Favorable/Good | Suggests the ability to permeate the intestinal wall. ijpsjournal.com |
| Oral Bioavailability | Excellent | Predicts a high fraction of the drug will reach systemic circulation after oral administration. ijpsjournal.com |
| Volume of Distribution | Moderate | Suggests efficient systemic exposure without excessive accumulation in tissues. ijpsjournal.com |
| Plasma Protein Binding | Balanced | Indicates a suitable fraction of unbound drug available to exert its therapeutic effect. ijpsjournal.com |
| Blood-Brain Barrier Permeability | Moderate to High | Suggests potential for central nervous system activity, with low CNS penetration scores reducing concerns about side effects. ijpsjournal.com |
| Cytochrome P450 Inhibition | Potential Inhibition | Indicates a possibility of affecting the metabolism of other drugs. |
These in silico predictions for related chromene compounds suggest that this compound may also possess a favorable pharmacokinetic profile, making it a promising candidate for further investigation. However, it is imperative that these computational predictions are validated through experimental studies.
Derivatives and Analogues of 5 Fluoro 8 Methoxy 2h Chromene
Design and Synthesis of Novel Chromene-Based Scaffolds
The versatility of the chromene ring system allows for its incorporation into a wide array of complex molecular architectures. Synthetic strategies are often focused on building upon the basic chromene core to access novel chemical space and biological activity.
Hybrid Compounds Incorporating 2H-Chromene with Other Pharmacophores
A common strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or novel biological activities. The 2H-chromene moiety has been successfully combined with various heterocyclic systems. For example, a series of novel hybrid compounds featuring a 2H-chromene core linked to an indeno[1,2-c]pyrazolone scaffold has been synthesized and evaluated for antiproliferative activity against several human cancer cell lines. Similarly, 2H-chromene derivatives have been functionalized with isoxazole (B147169) and 2-(1,2,3-triazolylmethoxy) moieties. Other reported hybrids include structures incorporating 1,2,4-oxadiazole, 1,3,4-oxadiazole, and pyrimidine-substituted ureide units, demonstrating the broad applicability of this approach. organic-chemistry.org
| Hybrid Pharmacophore | Synthetic Approach | Noted Application/Activity |
| Indeno[1,2-c]pyrazolone | Multi-step synthesis | Anticancer |
| Isoxazole | Cyclization reaction | Cytotoxic |
| 1,2,3-Triazole | Click chemistry | Cytotoxic |
| Oxadiazoles | Cyclization of intermediates | Bioactive scaffolds |
| Pyrimidine-ureide | Multi-step synthesis | Bioactive scaffolds |
Fused Ring Systems and Spiroheterocycles derived from Chromenes
To explore more rigid three-dimensional structures, the chromene scaffold has been used as a building block for the synthesis of fused and spirocyclic systems. Multi-component reactions are a powerful tool for this purpose. A three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and specific cyclic 1,3-dipolarophiles containing an o-hydroxyphenyl group has been developed to produce unique functionalized spiro[cyclobuta[c]chromene-1,3′-indolines] and complex indeno[2′,1′:5,6]pyrano[3,4-c]chromene derivatives in good yields. cambridgemedchemconsulting.com
Other fused systems, such as pyrano[3,4-c]chromene, benzo[c]chromene, and the nitrogen-containing chromeno[3,4-c]pyridine and chromeno[4,3-c]pyrazole, have been prepared from 3-benzoyl-2H-chromen-2-one precursors. selvita.com The synthesis of spiroheterocycles is of particular interest, with organocatalytic cascade reactions enabling the asymmetric synthesis of spiro[4H-chromene-3,3'-oxindoles]. acs.org These complex reactions, often involving a Knoevenagel/Michael/cyclization sequence, provide access to enantiomerically enriched molecules that are valuable for biological screening. acs.org The construction of these intricate frameworks often relies on the generation of ortho-quinone methide (o-QM) intermediates, which can undergo cycloaddition reactions to form the fused or spirocyclic core. princeton.edu
| System Type | Synthetic Strategy | Key Precursors/Reagents |
| Fused Ring | Three-component reaction | Alkyl isocyanides, dialkyl but-2-ynedioates |
| Fused Ring | Cycloaddition | 3-Benzoyl-2H-chromen-2-one, active methylene (B1212753) compounds |
| Spiroheterocycle | Organocatalytic cascade | Isatins, malononitrile (B47326), sesamol |
| Spiroheterocycle | Three-component reaction | 3-(o-hydroxyarylidene)indolin-2-ones |
Exploration of Bioisosteric Replacements of Fluorine and Methoxy (B1213986) Groups
Bioisosteric replacement is a key strategy in medicinal chemistry used to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. For 5-fluoro-8-methoxy-2H-chromene, replacing the fluorine and methoxy groups with other functionalities can lead to analogues with altered metabolic stability, binding affinity, or bioavailability. cambridgemedchemconsulting.com
Synthesis and Evaluation of Other Halogenated Chromenes
The fluorine atom at the 5-position is a key feature of the parent compound. Replacing it with other halogens (Cl, Br, I) can systematically alter the molecule's properties. Halogens differ in size, electronegativity, and their ability to form halogen bonds, which can significantly impact biological activity. For instance, studies on related 8-methoxy-1H-benzo[f]chromene structures have shown that the nature and position of halogen substituents on an appended phenyl ring dramatically influence cytotoxic activity against human cancer cell lines. nih.gov In one study, a derivative with a single chlorine at the meta position of a phenyl ring exhibited high cytotoxicity. nih.gov Another study on 9-methoxy-1H-benzo[f]chromenes found that a 2,4-dichloro substitution pattern on a pendant phenyl ring enhanced cytotoxic activity. nih.gov While these examples are not direct analogues of this compound, they demonstrate the principle that synthesizing and evaluating other halogenated chromenes is a valid strategy for exploring structure-activity relationships. nih.govnih.gov
| Halogen Replacement | Potential Impact | Example from Related Chromenes |
| Chlorine (Cl) | Larger size, less electronegative than F | High cytotoxicity in certain substitution patterns nih.govnih.gov |
| Bromine (Br) | Larger size, potential for halogen bonding | Bromo-substituted chalcones and oximes show potent activity nih.gov |
Thiochromene and Nitrogen-Containing Chromene Analogues
Bioisosteric replacement of the oxygen atom in the pyran ring leads to thiochromenes (sulfur analogues) and various nitrogen-containing chromenes (e.g., azachromenes or chromenopyridines). The replacement of oxygen with sulfur to form a thiochromene can alter ring geometry, lipophilicity, and metabolic pathways. Synthetic routes to thiochromenes often involve organocatalytic approaches, such as cascade sulfa-Michael/Julia-Kocienski olefination reactions between 2-mercaptobenzaldehydes and vinyl sulfones, or Michael addition reactions utilizing chiral catalysts to achieve high enantioselectivity. rsc.orgorganic-chemistry.org The presence of a methoxy group on the starting thiophenol can be compatible with these synthetic strategies. rsc.org
Replacing the ring oxygen with nitrogen, or incorporating nitrogen into the fused benzene (B151609) ring, creates nitrogen-containing analogues like quinolines or chromenopyridines. These analogues introduce a basic center, which can form salt bridges with biological targets and significantly alter solubility and pharmacokinetic profiles. The synthesis of 8-methoxyquinoline, an analogue where the chromene ring system is replaced by a quinoline, has been reported from 8-hydroxyquinoline. researchgate.net Such nitrogen-containing scaffolds are of great interest in medicinal chemistry for the development of novel therapeutic agents. mdpi.com
Development of Functionalized Derivatives for Specific Academic Research Applications
The 2H-chromene scaffold is frequently functionalized to create chemical tools for academic research, including probes for studying biological pathways and lead compounds for drug discovery programs. msu.edu Derivatives are often synthesized with specific functional groups that allow for fluorescent labeling, covalent modification of targets, or serve as handles for further chemical elaboration.
Research applications for functionalized chromene derivatives are diverse. Many studies focus on developing novel catalytic methodologies for their synthesis, which is a significant area of academic inquiry. msu.edu Biologically, chromene derivatives have been extensively investigated as potential therapeutic agents. For example, various halogenated and methoxy-substituted benzo[f]chromenes have been synthesized and evaluated as cytotoxic agents to probe their anticancer mechanisms, which involve inducing cell cycle arrest and apoptosis. nih.govnih.govfrontiersin.org Other derivatives have been developed and tested for their antimicrobial and antifungal activities. islandscholar.ca The development of these specialized molecules provides valuable insights into fundamental chemical reactivity and biological processes.
Synthesis of Probe Molecules for Mechanistic Elucidation
The synthesis of probe molecules from a parent compound like this compound would be aimed at creating tools to investigate biological processes at a molecular level. The fluorine atom, in particular, makes this compound a candidate for the development of mechanistic probes, especially for studying enzyme-catalyzed reactions. Fluorine can act as a subtle probe to understand enzyme mechanisms without significantly altering the molecule's shape.
Conceptual Synthetic Strategy for Mechanistic Probes:
The general approach to synthesizing probe molecules from this compound would involve the introduction of a reactive group or a reporter tag. This would typically be achieved through multi-step synthesis starting from precursors of the chromene ring.
A hypothetical synthetic route could involve the reaction of a substituted salicylaldehyde (B1680747) with an appropriate alkene or alkyne. The functional groups on these precursors would be chosen to facilitate the final modification into a probe molecule. For instance, a precursor with a hydroxyl or amino group could be used for conjugation to other molecules.
Table 1: Potential Precursors for the Synthesis of this compound Based Probes
| Precursor 1 (Salicylaldehyde derivative) | Precursor 2 (Alkene/Alkyne derivative) | Potential Reactive Handle for Probe Conjugation |
| 2-hydroxy-3-methoxy-6-fluorobenzaldehyde | Propargyl alcohol | Hydroxyl group for esterification or etherification |
| 2-hydroxy-3-methoxy-6-fluorobenzaldehyde | Allylamine | Amino group for amidation |
| 2-hydroxy-3-methoxy-6-fluorobenzaldehyde | Acrylonitrile | Nitrile group for reduction to an amine or hydrolysis to a carboxylic acid |
It is important to note that while these are plausible synthetic strategies based on known organic chemistry principles, specific research detailing the synthesis of probe molecules from this compound is not currently available in the reviewed scientific literature.
Design of Fluorescently Labeled Chromenes for Imaging and Detection
The 2H-chromene core is a known fluorophore, and its derivatives are often fluorescent. frontiersin.org The design of fluorescently labeled chromenes based on the this compound structure would leverage this intrinsic property for applications in biological imaging and detection. The methoxy group at the 8-position can act as an electron-donating group, potentially enhancing the fluorescence quantum yield and tuning the emission wavelength.
Principles for Designing Fluorescent Probes:
The design of a fluorescent probe based on this scaffold would involve several key considerations:
Fluorophore Core: The this compound would serve as the core light-emitting component.
Linker: A linker or spacer arm might be necessary to attach the fluorophore to a targeting moiety without interfering with the fluorescence or the targeting function.
Targeting Moiety: A molecule that specifically binds to a biological target of interest (e.g., a protein, enzyme, or cell surface receptor) would be conjugated to the fluorophore.
Modulation of Fluorescence: The design could incorporate a mechanism where the fluorescence is "turned on" or "turned off" upon binding to the target, providing a clear signal.
Table 2: Conceptual Design of a Fluorescently Labeled Chromene Probe
| Component | Example Moiety | Function |
| Fluorophore | This compound | Emits light upon excitation |
| Linker | Polyethylene glycol (PEG) chain | Increases solubility and provides spacing |
| Targeting Ligand | A specific peptide sequence | Directs the probe to a particular cellular receptor |
| Quencher (optional) | Dinitrophenyl group | Suppresses fluorescence until the probe interacts with its target |
The development of such a probe would require careful synthetic chemistry to link these components together in a controlled manner. While the chromene class of compounds is widely used for creating fluorescent probes, specific examples of fluorescently labeled derivatives of this compound for imaging and detection have not been reported in the accessible scientific literature. The potential for such applications remains an area for future research.
Advanced Research Applications Beyond Direct Bioactivity for Chromene Derivatives
Utilization in Chemical Probes and Diagnostics
The inherent fluorescence of many chromene derivatives has positioned them as powerful scaffolds for the development of chemical probes for sensing and bioimaging. researchgate.netaip.orgaip.org These probes are designed to detect and visualize specific analytes in biological systems, offering high sensitivity and selectivity. aip.org
One of the most notable applications is in the detection of thiols, which play a crucial role in biological systems. researchgate.netaip.org A "thiol-chromene" click reaction has been developed that allows for the rapid and selective recognition of thiols. researchgate.netaip.org This reaction involves a nucleophilic attack of the thiol on the chromene core, leading to a ring-opening of the pyran ring and a distinct change in the fluorescence spectrum, enabling the detection of these important biomolecules. aip.org
Beyond thiols, chromene-based fluorescent probes have been designed to detect a range of other biologically relevant analytes, including amino acids, hydrogen peroxide, and nitroreductase. researchgate.netaip.org Researchers have also developed chromene probes that can target specific subcellular organelles, allowing for the visualization of processes within distinct cellular compartments. researchgate.net The versatility of the chromene structure allows for modifications that can tune the probe's photophysical properties, such as shifting the emission to the near-infrared (NIR) range for deeper tissue imaging. researchgate.net
Table 1: Examples of Chromene-Based Fluorescent Probes and Their Target Analytes
| Probe Type | Target Analyte | Detection Mechanism | Reference |
| Thiol-reactive probe | Thiols (e.g., cysteine, glutathione) | "Thiol-chromene" click reaction | researchgate.netaip.org |
| Amino acid sensor | Specific amino acids | Host-guest interactions | researchgate.net |
| H₂O₂ probe | Hydrogen Peroxide | Oxidation-triggered fluorescence change | researchgate.net |
| Nitroreductase sensor | Nitroreductase enzyme | Enzyme-catalyzed reduction | researchgate.net |
Applications in Material Science and Optoelectronics
The unique photophysical properties of chromene derivatives also make them attractive candidates for applications in material science and optoelectronics. msu.edu Their ability to absorb and emit light can be harnessed for the development of novel materials with specific optical and electronic functions.
Research has explored the use of chromene derivatives in the development of dye-sensitized solar cells (DSSCs) and dye lasers. mdpi.comacs.org The molecular structure of coumarin (B35378) derivatives (a class of chromene compounds) can be tailored to optimize their light-harvesting efficiency and intramolecular charge transfer (ICT) characteristics, which are crucial for these applications. acs.org Computational studies, such as those using density functional theory (DFT), have been employed to understand the relationship between the structure of chromene derivatives and their optoelectronic properties, guiding the design of new materials for photovoltaic devices. researchgate.netrsc.org
Furthermore, the aggregation-induced emission (AIE) properties of some chromene derivatives are being investigated. oup.com AIE is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and bio-imaging, as it can lead to brighter and more stable fluorescent materials in the solid state. oup.com The exploration of chromene-based AIE luminogens (AIEgens) is a promising area for the development of advanced functional materials. oup.com
Table 2: Optoelectronic Properties of Selected Chromene Derivatives
| Compound Class | Potential Application | Key Property Investigated | Reference |
| Coumarin Derivatives | Dye-sensitized solar cells, Dye lasers | Intramolecular charge transfer (ICT) | mdpi.comacs.org |
| Chromene-appended pyrimidone | Photovoltaics | Charge transport properties | researchgate.net |
| Coumarin-based pyrano-chromenes | Non-linear optics | Frontier molecular orbitals (FMOs) | rsc.org |
| Chromene-based BioAIEgens | Organic light-emitting diodes (OLEDs) | Aggregation-induced emission (AIE) | oup.com |
Methodological Advancements in Organic Synthesis Catalyzed by Chromene Derivatives
While chromene derivatives are often the target of synthetic efforts, there is also emerging research into their use as catalysts to facilitate other organic reactions. The development of efficient and green synthetic methods is a constant goal in organic chemistry, and chromene-based catalysts offer potential advantages.
For instance, the synthesis of chromene derivatives themselves has been achieved using various catalytic systems, including transition metals, organocatalysts, and photocatalysts. msu.eduresearchgate.net These advancements provide efficient and environmentally friendly routes to these valuable compounds. researchgate.net The use of visible-light-promoted methodologies, in particular, represents a greener approach to chemical synthesis. researchgate.net
While the direct use of a simple "5-fluoro-8-methoxy-2H-chromene" as a catalyst is not widely documented, the broader class of chromene-containing structures is being explored for catalytic applications. The development of novel catalysts is an active area of research, and the unique electronic and steric properties of chromene derivatives could be exploited to catalyze a variety of organic transformations. The principles learned from the synthesis of chromenes can be applied to the design of new chromene-based catalytic systems.
Table 3: Catalytic Systems for the Synthesis of Chromene Derivatives
| Catalyst Type | Reaction | Advantages | Reference |
| Transition Metals (e.g., Rhodium, Iron) | Cyclization reactions | High efficiency and selectivity | msu.edu |
| Organocatalysts (e.g., L-proline) | Asymmetric synthesis | Metal-free, enantioselective | biointerfaceresearch.com |
| Photocatalysts (e.g., TiO₂ doped Ag) | Visible-light mediated synthesis | Green, sustainable | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Multicomponent reactions | Good yields, mild conditions | jetir.org |
Future Directions and Research Perspectives
Rational Design and Synthesis of Next-Generation 5-Fluoro-8-Methoxy-2H-Chromene Analogues
The rational design of next-generation analogues of this compound will be crucial for enhancing their biological efficacy and specificity. This approach involves the strategic modification of the parent scaffold to optimize interactions with biological targets. Techniques such as molecular hybridization, which combines the chromene core with other pharmacologically active moieties, can lead to the development of novel compounds with improved therapeutic profiles. researchgate.net For instance, incorporating fragments known to interact with specific enzymes or receptors could direct the activity of the chromene analogue towards a desired target. researchgate.net
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new analogues. By systematically altering the substituents on the chromene ring and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired effects. For example, the introduction of different halogen atoms or alkyl chains at various positions could modulate the lipophilicity and electronic nature of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov The insights gained from SAR studies will enable the design of more potent and selective compounds. nih.gov
The synthesis of these rationally designed analogues will necessitate the development of versatile and efficient synthetic methodologies. While classical methods for chromene synthesis are well-established, there is a continuous need for new protocols that allow for the introduction of a wide range of functional groups with high regioselectivity and stereoselectivity. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization
A synergistic approach that combines advanced computational and experimental techniques will be essential for the comprehensive characterization of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic and structural properties of these molecules. rsc.org These theoretical calculations can help to predict molecular geometries, electronic transitions, and reactivity, which can then be correlated with experimental data. rsc.orgresearchgate.net
Molecular docking simulations are another powerful computational tool that can be used to predict the binding modes of chromene derivatives with their biological targets. nih.gov By understanding these interactions at the molecular level, researchers can rationally design new analogues with improved binding affinities and specificities. researchgate.net
On the experimental front, a range of spectroscopic techniques are employed to elucidate the structures of newly synthesized chromene derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). nih.gov For crystalline compounds, single-crystal X-ray diffraction (SC-XRD) provides definitive structural information. rsc.org The integration of these experimental data with computational results allows for a thorough and accurate characterization of the synthesized compounds. rsc.org
Table 1: Spectroscopic and Computational Data for Characterization of Chromene Derivatives
| Technique | Information Provided |
| ¹H NMR | Elucidates the proton environment in the molecule. |
| ¹³C NMR | Determines the carbon framework of the compound. |
| FT-IR | Identifies the functional groups present. |
| HRMS | Provides the exact mass and elemental composition. |
| SC-XRD | Determines the three-dimensional crystal structure. |
| DFT | Predicts molecular geometry, electronic structure, and reactivity. |
| Molecular Docking | Simulates the interaction between a ligand and a biological target. |
Exploration of Novel Biological Targets and Therapeutic Areas for Chromene Scaffolds
The chromene scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comamrita.edu Future research should focus on exploring novel biological targets and therapeutic areas for this compound and its analogues. The versatile biological profile of chromenes is often attributed to their ability to interact with various cellular targets. researchgate.net
Given the prevalence of the chromene nucleus in compounds with anticancer activity, a primary focus should be the evaluation of this compound derivatives against a panel of cancer cell lines. nih.govresearchgate.net Mechanistic studies could then be undertaken to identify the specific cellular pathways that are modulated by these compounds. nih.gov For example, some chromene derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
Beyond cancer, the anti-inflammatory and antimicrobial potential of these compounds should be investigated. nih.gov The unique substitution pattern of this compound may confer novel activities or improved potency against various pathogens or inflammatory targets. The chromene scaffold's ability to cross biological membranes due to its lipophilic character makes it an attractive candidate for targeting intracellular pathogens or enzymes. nih.gov
Table 2: Reported Biological Activities of Chromene Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antiviral | Virology |
| Anticonvulsant | Neurology |
| Antioxidant | Various |
Development of Sustainable and Scalable Synthetic Methodologies for Substituted Chromenes
The development of sustainable and scalable synthetic methodologies is crucial for the environmentally responsible production of substituted chromenes. Traditional synthetic methods often rely on harsh reagents and generate significant chemical waste. nih.gov Green chemistry principles offer a framework for developing more eco-friendly alternatives. researchgate.net
Recent advances in this area include the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-based approaches with minimal environmental impact. nih.govscispace.comresearchgate.net Innovative techniques like microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields, often under milder conditions than conventional heating. researchgate.net These methods are also beneficial for their scalability and cost-effectiveness. nih.gov
Furthermore, the use of recyclable catalysts, such as resins, can significantly reduce the environmental footprint of the synthetic process. nih.gov The development of one-pot, multi-component reactions is another key strategy in green chemistry, as it allows for the synthesis of complex molecules in a single step, minimizing the need for purification of intermediates and reducing solvent usage. rsc.org The application of these green synthetic strategies to the production of this compound and its derivatives will be a critical step towards their potential future applications. researchgate.net
Table 3: Green Chemistry Approaches for Chromene Synthesis
| Green Chemistry Approach | Advantages |
| Use of eco-friendly solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. nih.gov |
| Microwave-assisted synthesis | Faster reaction times, higher yields, milder conditions. researchgate.net |
| Ultrasound-assisted synthesis | Enhanced reaction rates and yields. nih.gov |
| Use of recyclable catalysts | Reduced waste and cost. nih.gov |
| One-pot, multi-component reactions | Increased efficiency, reduced waste. rsc.org |
| Mechanochemistry (e.g., ball milling) | Solvent-free conditions, accelerated reactions. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-fluoro-8-methoxy-2H-chromene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves fluorination and methoxylation of a chromene scaffold. For example, fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 5-position, while methoxylation at the 8-position may use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (e.g., DMF vs. acetonitrile) and temperature (80–120°C) significantly impact reaction kinetics and product stability. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity compounds.
Q. Which spectroscopic techniques are essential for confirming the substitution pattern of fluorine and methoxy groups in this compound?
- Methodological Answer :
- ¹⁹F NMR : Directly identifies fluorine presence and chemical environment (e.g., deshielded signals near -110 ppm for aromatic fluorine) .
- ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while coupling between fluorine and adjacent protons (e.g., H-6 and H-7) provides positional confirmation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₉FO₂) and isotopic patterns.
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL provides precise bond lengths, angles, and torsion angles. For example, the planarity of the chromene ring and dihedral angles between substituents (fluoro and methoxy) can confirm stereoelectronic effects. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, while SHELXL refinement parameters (R-factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. How do solvent polarity and protic/aprotic conditions affect the regioselectivity of fluorination in chromene derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in electrophilic fluorination, favoring 5-position substitution. Protic solvents (e.g., ethanol) may promote competing pathways, such as hydroxylation or ring-opening. Computational studies (DFT) can model solvent effects on reaction intermediates, while kinetic monitoring via in situ IR or HPLC quantifies regioselectivity trends .
Q. What strategies address contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) of fluorinated chromenes?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, ROS detection method). For example, DCFH-DA assays for antioxidant activity may yield variability due to dye stability .
- Impurity profiling : Trace byproducts (e.g., unreacted precursors) can skew bioactivity data. LC-MS purity checks (>98%) and controlled synthetic batches reduce confounding factors .
- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., replacing methoxy with ethoxy) isolates electronic vs. steric contributions to activity .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or DNA topoisomerases)?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Screen against protein databases (PDB) to identify binding pockets. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions.
- MD simulations (GROMACS) : Assess ligand stability in binding sites over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA calculations) .
- Pharmacophore modeling : Map essential features (e.g., aromatic rings, hydrogen bond acceptors) to guide analog synthesis .
Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?
- Methodological Answer :
- Disorder in methoxy groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
- Anisotropic displacement parameters (ADPs) : Apply restraints for light atoms (C, O) to prevent overfitting.
- Twinned crystals : Test for twin laws (e.g., HKLF 5 format in SHELXL) and refine using a twin fraction parameter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
